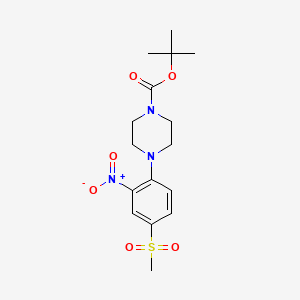
1-(4-Bromophenyl)-3-(cyclopropylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromophenyl)-3-(cyclopropylmethyl)urea, commonly referred to as BCP-CP-U, is a synthetic compound that has been used in a variety of scientific research applications. It is a relatively new compound that has been gaining attention due to its unique properties and potential applications. BCP-CP-U is a heterocyclic compound that contains both a bromine and a cyclopropylmethyl group. This compound has been used in a variety of fields, including organic synthesis, medicinal chemistry, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
1-(4-Bromophenyl)-3-(cyclopropylmethyl)urea and its derivatives have been studied for their crystal structures. For instance, the crystal structure of metobromuron, a related compound, has been analyzed, demonstrating significant insights into the molecular arrangements and interactions, such as hydrogen bonds and weak C-H⋯π interactions, which form chains and two-dimensional networks (Kang, Kim, Kwon & Kim, 2015).
Enzyme Inhibition
Certain derivatives of 1-(4-Bromophenyl)-3-(cyclopropylmethyl)urea have been investigated for their inhibitory effects on carbonic anhydrase isoenzymes. These studies reveal that these derivatives exhibit potent inhibitory effects, particularly against human carbonic anhydrase isoenzymes I and II, which are crucial for various physiological functions (Boztaş et al., 2015).
Chemical Reactions and Interactions
The nature of interactions between urea derivatives and other molecules has been a subject of interest. For example, research on the interaction between 1,3-bis(4-nitrophenyl)urea and various anions has shown the formation of complexes and the potential for urea deprotonation in certain conditions, offering insights into chemical reactivity and potential applications (Boiocchi et al., 2004).
Synthesis and Medicinal Chemistry
Several studies have focused on the synthesis of urea derivatives and their potential as medicinal agents. The synthesis processes often involve complex chemical reactions and have implications for the development of new drugs and therapeutic agents. For instance, research on the synthesis of N-p-Bromophenyl-N′-(2-chlorobenzoyl)urea and related compounds has contributed to the understanding of their chemical properties and potential medicinal applications (Yamin & Mardi, 2003).
Environmental Applications
Some derivatives of 1-(4-Bromophenyl)-3-(cyclopropylmethyl)urea have been studied for their environmental impact, particularly in the context of herbicides and pesticides. For instance, research on maloran (a related compound) and its metabolites in soils has provided valuable insights into the environmental behavior and degradation of urea-based herbicides (Katz & Strusz, 1968).
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-3-(cyclopropylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O/c12-9-3-5-10(6-4-9)14-11(15)13-7-8-1-2-8/h3-6,8H,1-2,7H2,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXUQFGXWJAUCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-(cyclopropylmethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(3,4-Dichlorophenyl)methyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2726482.png)
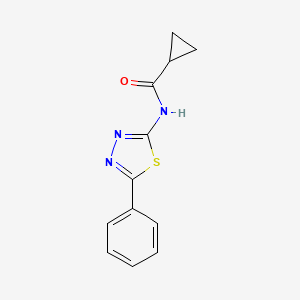
![1-(2,5-dimethylphenyl)-4-[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2726486.png)

![N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)(propylamino)formamide](/img/structure/B2726489.png)
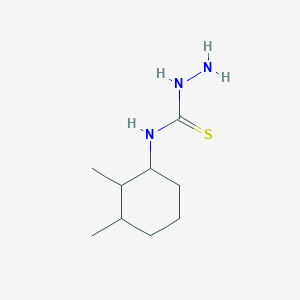
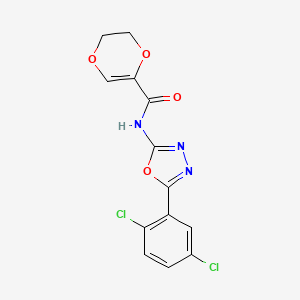

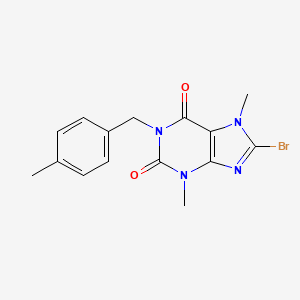
![N-(3,5-dimethylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2726498.png)
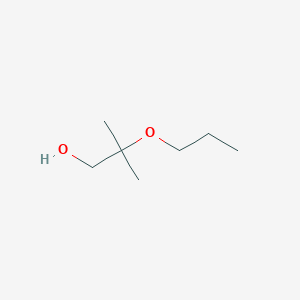
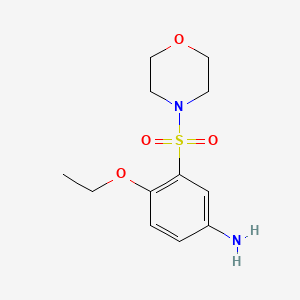
![4-{[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]amino}benzoic acid](/img/structure/B2726503.png)
